molecular formula C23H36O11 B13710502 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Cat. No.: B13710502
M. Wt: 488.5 g/mol
InChI Key: RFMOIPHVGPMCMF-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate is a carbohydrate derivative used in various scientific research fields. This compound is particularly significant in proteomics research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate typically involves the esterification of hexopyranuronic acid derivatives. The process begins with the protection of hydroxyl groups using isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are meticulously controlled to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The ester groups facilitate its incorporation into lipid bilayers, enhancing its potential as a drug delivery agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate is unique due to its isobutyryl groups, which provide distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C23H36O11

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3

InChI Key

RFMOIPHVGPMCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

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